3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide
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Overview
Description
3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide is a synthetic organic compound that features a benzamide core substituted with difluoroethoxy and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and halogenating agents under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle hazardous reagents and maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the iodo group can facilitate its incorporation into larger molecular structures. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethoxy)benzaldehyde
- 2-[2-(2,2-Difluoroethoxy)ethoxy]ethanol
- 1,4-Dimethylbenzene
Uniqueness
Compared to similar compounds, 3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoroethoxy and iodo groups allows for versatile chemical modifications and enhances its potential for various applications .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-iodo-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2INO2/c1-15(2)11(16)7-3-4-8(14)9(5-7)17-6-10(12)13/h3-5,10H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRZUVKFXIGVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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